2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by three methyl groups attached to the benzothiophene ring and a sulfonamide group at the 3-position. Benzothiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide can be achieved through various synthetic routes. One common method involves the condensation of 2,4,7-trimethylbenzothiophene with sulfonamide precursors under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the sulfonamide group .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and automated reactors allows for efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzothiophene ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,7-Trimethylbenzothiophene: Lacks the sulfonamide group, resulting in different chemical properties and reactivity.
2,4,6-Trimethylbenzothiophene: Similar structure but different methyl group positions, leading to variations in biological activity.
Benzothiophene-3-sulfonamide: Lacks the methyl groups, affecting its chemical and biological properties.
Uniqueness
2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide is unique due to the presence of three methyl groups and a sulfonamide group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H13NO2S2 |
---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
2,4,7-trimethyl-1-benzothiophene-3-sulfonamide |
InChI |
InChI=1S/C11H13NO2S2/c1-6-4-5-7(2)10-9(6)11(8(3)15-10)16(12,13)14/h4-5H,1-3H3,(H2,12,13,14) |
InChI Key |
ODSKOZROJNQYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=C2S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.